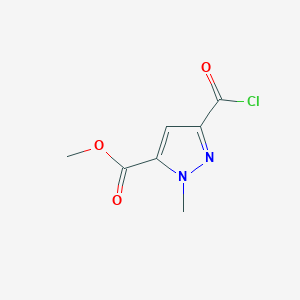
(3-Ethyl-4-fluorophenyl)methanol
Descripción general
Descripción
“(3-Ethyl-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1135253-08-5 . It has a molecular weight of 154.18 and is in liquid form . The IUPAC name for this compound is (3-ethyl-4-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(3-Ethyl-4-fluorophenyl)methanol” is 1S/C9H11FO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-5,11H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Ethyl-4-fluorophenyl)methanol” is a liquid . It has a molecular weight of 154.18 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysis
Palladium-Catalyzed C-H Halogenation : Research by Sun et al. (2014) demonstrates the use of palladium catalysis for the synthesis of multi-substituted arenes, highlighting the method's advantages such as milder reaction conditions, higher yields, and better selectivity. This approach could be applicable to the functionalization of (3-Ethyl-4-fluorophenyl)methanol for the synthesis of complex organic molecules (Sun, Sun, & Rao, 2014).
Iridium-Catalyzed C-C Coupling : Methanol, as a one-carbon building block, has been utilized in iridium-catalyzed C-C coupling with allenes to produce higher alcohols incorporating all-carbon quaternary centers, as explored by Moran et al. (2011). This showcases the potential of using (3-Ethyl-4-fluorophenyl)methanol in catalytic processes to generate novel compounds (Moran, Preetz, Mesch, & Krische, 2011).
Material Science and Polymer Research
- Polymer Light-Emitting Diodes (PLEDs) : Research on alcohol-soluble neutral conjugated polymers for electron injection in PLEDs by Huang et al. (2009) indicates the importance of solvent effects on electronic properties and device performance. Such insights could be relevant when incorporating (3-Ethyl-4-fluorophenyl)methanol or its derivatives in the development of new electronic materials (Huang, Zhang, Liu, & Jen, 2009).
Biochemical and Pharmaceutical Applications
- Molecular Docking and Drug Design : Khan et al. (2022) synthesized and analyzed a compound for dual inhibition of Monoamine Oxidase A and B, incorporating fluorophenyl groups. This suggests potential applications of (3-Ethyl-4-fluorophenyl)methanol in the design and synthesis of bioactive molecules or drugs through computational and synthesis techniques (Khan et al., 2022).
Environmental and Sustainable Chemistry
- Bio-diesel and Bio-lubricant Production : The study by Bokade and Yadav (2007) on the transesterification of vegetable oil with alcohols for bio-diesel and bio-lubricants production could inform the use of (3-Ethyl-4-fluorophenyl)methanol in renewable energy and sustainable chemistry applications (Bokade & Yadav, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors can play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target receptors and the biochemical environment within the cell.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
(3-ethyl-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBNGPVWQXDDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648123 | |
| Record name | (3-Ethyl-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4-fluorophenyl)methanol | |
CAS RN |
1135253-08-5 | |
| Record name | (3-Ethyl-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)









![2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1629753.png)